ATM4 4-Acetoxy Analog

Descripción general

Descripción

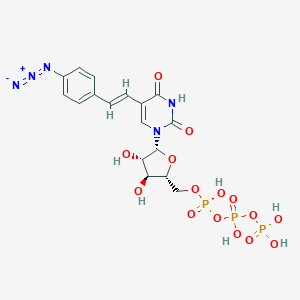

ATM4 4-Acetoxy Analog is a major product of the acetylation of thebaine using acetic anhydride . It is categorized as a potential impurity in the synthesis of heroin . It has been found in seized heroin samples . This compound is intended for research and forensic applications .

Synthesis Analysis

The synthesis of ATM4 4-Acetoxy Analog involves the acetylation of opium with acetic anhydride, which converts morphine to heroin . This process produces a variety of other acetylated products from other endogenous alkaloids, including thebaine .Molecular Structure Analysis

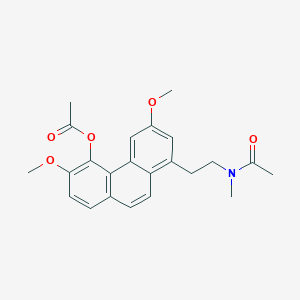

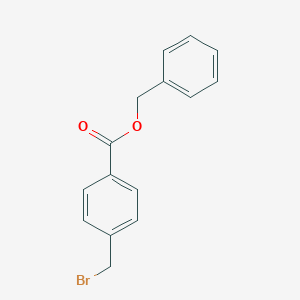

The formal name of ATM4 4-Acetoxy Analog is N-[2-[5-(acetyloxy)-3,6-dimethoxy-1-phenanthrenyl]ethyl]-N-methyl-acetamide . Its molecular formula is C23H25NO5 and its molecular weight is 395.5 .Chemical Reactions Analysis

The acetylation of opium with acetic anhydride, which converts morphine to heroin, produces a variety of other acetylated products from other endogenous alkaloids, including thebaine . ATM4 4-Acetoxy Analog is a major product of this acetylation .Physical And Chemical Properties Analysis

ATM4 4-Acetoxy Analog is a crystalline solid . Its solubility is 25 mg/ml in DMF, 0.5 mg/ml in DMF:PBS (pH 7.2) (1:1), and 15 mg/ml in DMSO .Aplicaciones Científicas De Investigación

Forensic Chemistry & Toxicology

ATM4 4-Acetoxy Analog: is utilized as an analytical reference standard in forensic chemistry to identify potential impurities in the synthesis of heroin . It has been found in seized heroin samples, indicating its role in the illegal drug trade. Researchers use this compound to understand the chemical signatures of illicit drugs, which aids in source identification and law enforcement efforts .

Opioid Research

In opioid research, ATM4 4-Acetoxy Analog serves as a model compound to study the metabolic pathways of opiate derivatives . Its structural similarity to other opiate compounds allows scientists to infer the metabolic fate of new synthetic opioids, contributing to the development of treatments for opioid addiction and overdose.

Proteomics

ATM4 4-Acetoxy Analog: is used in proteomics research to investigate protein interactions and modifications . Its application in this field helps in understanding the complex dynamics of protein networks, which is crucial for drug design and understanding disease mechanisms at the molecular level.

Mass Spectrometry

As a reference standard, ATM4 4-Acetoxy Analog is essential for calibrating mass spectrometry equipment . It ensures the accuracy and precision of mass spectrometric analyses, which is vital for quantitative measurements in both research and clinical diagnostics.

Synthetic Chemistry

The compound is a significant byproduct in the acetylation of thebaine using acetic anhydride . This highlights its relevance in synthetic chemistry, where understanding the formation of byproducts can lead to more efficient synthesis routes for pharmaceuticals.

Drug Impurity Profiling

ATM4 4-Acetoxy Analog: is crucial for drug impurity profiling, where it is used to identify and quantify impurities that may arise during the manufacturing process of drugs . This is important for ensuring the safety and efficacy of pharmaceutical products.

Mecanismo De Acción

Target of Action

ATM4 4-Acetoxy Analog is a major product of the acetylation of thebaine using acetic anhydride . Thebaine is an opiate alkaloid derived from the poppy plant, Papaver somniferum

Biochemical Pathways

It is known to be involved in the metabolic pathway of thebaine, an opiate alkaloid .

Result of Action

It is categorized as a potential impurity in the synthesis of heroin .

Action Environment

It is known that it is stable for at least 5 years when stored at -20°c .

This compound is primarily used for research and forensic applications .

Safety and Hazards

Propiedades

IUPAC Name |

[8-[2-[acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO5/c1-14(25)24(3)11-10-17-12-18(27-4)13-20-19(17)8-6-16-7-9-21(28-5)23(22(16)20)29-15(2)26/h6-9,12-13H,10-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQCNMUAWZXTDNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CCC1=C2C=CC3=C(C2=CC(=C1)OC)C(=C(C=C3)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401024758 | |

| Record name | 8-{2-[Acetyl(methyl)amino]ethyl}-3,6-dimethoxy-4-phenanthryl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[8-[2-[Acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate | |

CAS RN |

91295-74-8 | |

| Record name | 8-{2-[Acetyl(methyl)amino]ethyl}-3,6-dimethoxy-4-phenanthryl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401024758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclopentyl-1H-imidazo[4,5-B]pyridine](/img/structure/B48565.png)

![1-Azabicyclo[3.2.0]heptane-2,7-dione](/img/structure/B48567.png)

![Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI)](/img/structure/B48570.png)

![3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48575.png)

![Ethanone, 2,2'-[(4-methylphenyl)imino]bis[1-phenyl-](/img/structure/B48579.png)

![1-[4-[2-Bromoethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B48592.png)